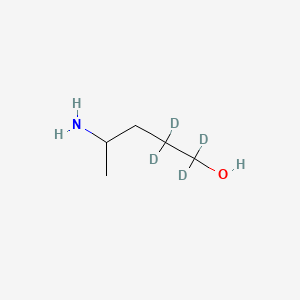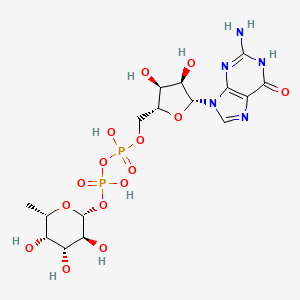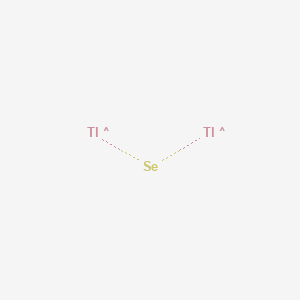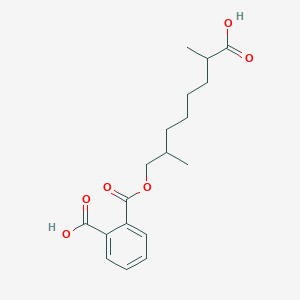
Methoxy Montelukast
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxy Montelukast is a derivative of Montelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. Montelukast works by blocking the action of leukotriene D4 in the lungs, leading to decreased inflammation and relaxation of smooth muscle . This compound retains these properties but has been modified to include a methoxy group, potentially altering its pharmacokinetic and pharmacodynamic profile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methoxy Montelukast involves several key steps:
Generation of Dilithium Dianion: The process begins with the generation of the dilithium dianion of 1-(mercaptomethyl)cyclopropaneacetic acid by reacting it with alkyl lithium.
Final Conversion: The resulting product is further converted to this compound through a series of purification steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale generation of intermediates and coupling reactions in industrial reactors.
Purification: Extensive purification steps, including crystallization and chromatography, to ensure high purity of the final product.
Quality Control: Rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions: Methoxy Montelukast undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Methoxy Montelukast has several scientific research applications:
Chemistry: Used as a model compound to study the effects of methoxy substitution on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its potential effects on leukotriene pathways and inflammation.
Medicine: Explored as a potential therapeutic agent for asthma, allergic rhinitis, and other inflammatory conditions.
Industry: Used in the development of new drug formulations and delivery systems
Mecanismo De Acción
Methoxy Montelukast exerts its effects by blocking the action of leukotriene D4 at the cysteinyl leukotriene receptor 1 (CysLT1) in the lungs. This leads to decreased inflammation, reduced mucus production, and relaxation of smooth muscle. The methoxy group may enhance its binding affinity or alter its metabolic stability, potentially improving its therapeutic profile .
Comparación Con Compuestos Similares
Montelukast: The parent compound, widely used for asthma and allergic rhinitis.
Zafirlukast: Another leukotriene receptor antagonist with similar therapeutic uses.
Pranlukast: A leukotriene receptor antagonist used primarily in Japan for asthma.
Uniqueness: Methoxy Montelukast is unique due to the presence of the methoxy group, which may enhance its pharmacokinetic and pharmacodynamic properties compared to its parent compound, Montelukast .
Propiedades
Número CAS |
1351973-25-5 |
|---|---|
Fórmula molecular |
C₃₆H₃₈ClNO₃S |
Peso molecular |
600.21 |
Sinónimos |
(R,E)-2-(1-(((1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-methoxy-d3-propan-2-yl)phenyl)propyl)thio)methyl)cyclopropyl)acetic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1144814.png)




